molecular formula C14H20N2O3S B5625235 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-propylbenzamide

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-propylbenzamide

Cat. No. B5625235
M. Wt: 296.39 g/mol
InChI Key: UUKDFBGWWLDKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related thiazine derivatives involves either thermal methods or ultrasonic baths to enhance reaction yields and reduce reaction times. Compounds are characterized using spectroscopic techniques such as NMR, infrared, and EIMS. For instance, a novel series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides was synthesized, showcasing the versatility of thiazine derivatives in synthesis (Aslam et al., 2013).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are crucial in elucidating the molecular structure of thiazine derivatives. The structure of one compound, for instance, was confirmed through X-ray crystallography, highlighting the importance of these techniques in understanding the compound's molecular framework (Aslam et al., 2013).

Chemical Reactions and Properties

Thiazine derivatives participate in various chemical reactions, offering a broad spectrum of biological activities. For example, certain compounds demonstrated anti-HIV-1 activity, indicating their potential in therapeutic applications. The chemical reactions of these compounds are often characterized by their interactions with different biological targets (Aslam et al., 2013).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-9-15-14(17)12-5-7-13(8-6-12)16-10-3-4-11-20(16,18)19/h5-8H,2-4,9-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKDFBGWWLDKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-propylbenzamide

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